5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde

Description

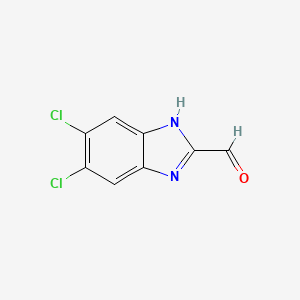

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde is a halogenated benzimidazole derivative featuring a benzimidazole core substituted with chlorine atoms at positions 5 and 6 and a carbaldehyde (-CHO) group at position 2. This compound’s structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The carbaldehyde group enhances electrophilic reactivity, enabling its use as a precursor for Schiff base formation or cross-coupling reactions .

Properties

IUPAC Name |

5,6-dichloro-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGMYPAQVJTRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236247 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde, 5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-60-4 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde, 5,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde, 5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: 5,6-Dichloro-1H-benzoimidazole-2-carboxylic acid.

Reduction: 5,6-Dichloro-1H-benzoimidazole-2-methanol.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit RNA polymerase II, leading to the cessation of mRNA synthesis . This inhibition can result in the suppression of gene expression and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: Carbaldehyde vs. Thiol/Thioether: The carbaldehyde group in the parent compound enables nucleophilic additions (e.g., forming hydrazones or oximes), whereas thiol (SH) and thioether (SCH₃) groups in analogs promote redox activity or sulfur-specific reactions .

Substituent Effects on Physicochemical Properties :

- Methyl Group Addition : The 6-chloro-1-methyl derivative exhibits increased lipophilicity due to the CH₃ group, which may improve membrane permeability in drug candidates .

- Molecular Weight : The dichloro-carbaldehyde compound (C₈H₄Cl₂N₂O, ~215 g/mol) is lighter than its methyl-substituted analog (C₉H₇ClN₂O, ~210 g/mol), suggesting differences in solubility and crystallinity.

Applications :

Biological Activity

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde (CAS Number: 1263378-60-4) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H4Cl2N2O

- Molecular Weight : 215.04 g/mol

- IUPAC Name : 5,6-dichloro-1H-benzimidazole-2-carbaldehyde

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, effectively blocking their function. Notably, it inhibits RNA polymerase II, which disrupts mRNA synthesis and can lead to cell cycle arrest in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infectious diseases.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to programmed cell death.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for drug development. Its interaction with RNA polymerase II is particularly noteworthy, as this enzyme is crucial for transcription in eukaryotic cells. By inhibiting this enzyme, this compound may serve as a lead compound for developing novel anticancer therapies.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; showed antifungal activity against Candida species. |

| Cancer Cell Line Study | Induced apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells; reduced cell viability in a dose-dependent manner. |

| Enzyme Inhibition Assay | Inhibited RNA polymerase II with an IC50 value indicating potent activity compared to control compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.